Glyceryl trinonadecanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl trinonadecanoate is synthesized through the esterification of glycerol with nonadecanoic acid. The reaction typically involves heating glycerol and nonadecanoic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high purity and yield of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: Glyceryl trinonadecanoate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield glycerol and nonadecanoic acid.
Transesterification: This reaction involves the exchange of the ester groups with alcohols, leading to the formation of different esters and glycerol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Glycerol and nonadecanoic acid.
Transesterification: Different esters and glycerol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Scientific Research Applications
Glyceryl trinonadecanoate has several applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the calibration of instruments such as gas chromatographs and high-performance liquid chromatographs.
Biology: Studied for its role in lipid metabolism and as a model compound for understanding the behavior of triglycerides in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of glyceryl trinonadecanoate primarily involves its hydrolysis to release glycerol and nonadecanoic acid. These products can then participate in various metabolic pathways. Glycerol can be converted to glucose via gluconeogenesis, while nonadecanoic acid can undergo β-oxidation to produce energy. The compound’s ability to form stable emulsions also makes it useful in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
Glyceryl trinonadecanoate can be compared with other triglycerides such as glyceryl tridecanoate, glyceryl triheptadecanoate, and glyceryl tristearate.
Glyceryl tridecanoate: Composed of three decanoic acid molecules esterified to glycerol. It has a lower molecular weight and different physical properties compared to this compound.
Glyceryl triheptadecanoate: Contains three heptadecanoic acid molecules. It has similar properties but differs in chain length and molecular weight.
Glyceryl tristearate: Made up of three stearic acid molecules.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of triglycerides in various fields.
Properties
IUPAC Name |
2,3-di(nonadecanoyloxy)propyl nonadecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H116O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-58(61)64-55-57(66-60(63)54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)56-65-59(62)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h57H,4-56H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTDYXKTXNJHMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H116O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycerol trinonadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26536-13-0 | |
Record name | 1,1′,1′′-(1,2,3-Propanetriyl) trinonadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26536-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Melting Point |
71 °C | |
Record name | Glycerol trinonadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031107 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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